Cas no 1547039-10-0 (1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol)

1-(Aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated indane derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of the fluoro substituent enhances its potential as a building block for bioactive compounds, particularly in CNS-targeted drug development. The aminomethyl and hydroxyl groups provide reactive sites for further derivatization, enabling the creation of diverse molecular scaffolds. Its rigid indane core contributes to structural stability, while the fluorine atom may improve metabolic stability and binding affinity in drug candidates. This compound is particularly valuable in medicinal chemistry research for exploring structure-activity relationships in fluorinated pharmaceuticals.
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol structure
1547039-10-0 structure
Product name:1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
CAS No:1547039-10-0
MF:C10H12FNO
MW:181.206786155701
MDL:MFCD27392616
CID:4605281
PubChem ID:83906486

1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
    • 1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
    • MDL: MFCD27392616
    • Inchi: 1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
    • InChI Key: XDGGHCFIHUIYGR-UHFFFAOYSA-N
    • SMILES: C1(CN)(O)C2=C(C=C(F)C=C2)CC1

1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-246608-0.1g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
0.1g
$257.0 2024-06-19
Chemenu
CM269161-500mg
1-(Aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
500mg
$648 2022-09-02
Enamine
EN300-246608-5.0g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
5.0g
$2152.0 2024-06-19
Enamine
EN300-246608-1.0g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-246608-0.25g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
0.25g
$367.0 2024-06-19
TRC
A134166-100mg
1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
1547039-10-0
100mg
$ 160.00 2022-06-08
Enamine
EN300-246608-1g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
1g
$743.0 2023-09-15
1PlusChem
1P01C1S2-50mg
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
50mg
$269.00 2024-06-20
1PlusChem
1P01C1S2-2.5g
1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
1547039-10-0 95%
2.5g
$1859.00 2024-06-20
A2B Chem LLC
AW40994-50mg
1-(Aminomethyl)-5-fluoro-2,3-dihydro-1h-inden-1-ol
1547039-10-0 95%
50mg
$405.00 2024-04-20

1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol Related Literature

Additional information on 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol

1-(Aminomethyl)-5-Fluoro-2,3-Dihydro-1H-Inden-1-ol: A Promising Compound in Chemical and Pharmaceutical Research

1-(Aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol, with the CAS number 1547039-10-0, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound belongs to the class of indanols and is characterized by its 5-fluoro substitution and an aminomethyl group attached to the indanone ring. These structural features contribute to its distinct chemical properties and biological activities.

The aminomethyl group in 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol imparts significant reactivity and functional versatility, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluoro substituent enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the dihydroindene core provides a rigid, planar structure that can interact with biological targets in specific and predictable ways.

In the context of pharmaceutical research, 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific kinase implicated in cancer progression. The researchers found that the compound effectively reduced tumor growth in vitro and in vivo, highlighting its potential as an anticancer agent.

Beyond its anticancer properties, 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol has also been investigated for its neuroprotective effects. A study conducted by a team of neuroscientists revealed that this compound can protect neurons from oxidative stress-induced damage. The mechanism of action involves the modulation of intracellular signaling pathways that regulate cell survival and apoptosis. These findings suggest that 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol could be developed into a novel therapeutic for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthetic accessibility of 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol is another factor contributing to its appeal in research and development. Several efficient synthetic routes have been reported in the literature, allowing for large-scale production and structural modifications. One notable method involves a palladium-catalyzed coupling reaction followed by reduction steps to form the desired indanol derivative. This synthetic flexibility enables chemists to explore a wide range of analogs with varying substituents to optimize pharmacological properties.

In addition to its direct therapeutic applications, 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol serves as an important tool compound in biological studies. Its ability to selectively modulate specific targets makes it valuable for probing cellular mechanisms and validating new drug targets. Researchers often use this compound as a reference standard or control in high-throughput screening assays to identify more potent and selective inhibitors.

The safety profile of 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol is another critical aspect being evaluated. Preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, which is essential for its potential use as a drug candidate. However, further preclinical and clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol, CAS number 1547039-10-0, represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for developing new therapeutic agents targeting cancer, neurodegenerative diseases, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as an important molecule in modern drug discovery efforts.

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